molecular formula C11H10N2O4 B1396332 (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 1322605-11-7

(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No.: B1396332
CAS No.: 1322605-11-7
M. Wt: 234.21 g/mol
InChI Key: JKCTUFDANZNKET-UHFFFAOYSA-N
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Description

(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazoline derivative with potential applications in various scientific fields. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound’s unique structure, featuring a quinazoline core with hydroxyl, methyl, and acetic acid functional groups, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by functional group modifications. For example:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial pathways.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid can be compared with other quinazoline derivatives:

    Similar Compounds: Quinazoline, 2-methylquinazoline, 4-oxoquinazoline.

    Uniqueness: The presence of hydroxyl and acetic acid groups in this compound provides unique chemical properties and potential biological activities not found in simpler quinazoline derivatives.

Properties

IUPAC Name

2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-12-9-3-2-7(14)4-8(9)11(17)13(6)5-10(15)16/h2-4,14H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCTUFDANZNKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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